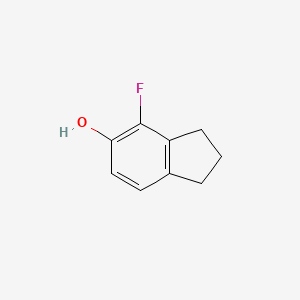

4-Fluoro-2,3-dihydro-1H-inden-5-ol

Description

BenchChem offers high-quality 4-Fluoro-2,3-dihydro-1H-inden-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2,3-dihydro-1H-inden-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

4-fluoro-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C9H9FO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 |

InChI Key |

QYGRIEYKPXIMQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)O)F |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of the Lipophilicity of 4-Fluoro-5-indanol and 5-indanol: A Technical Guide for Drug Discovery Professionals

Introduction: The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development. It is a key physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A molecule's lipophilicity governs its ability to permeate biological membranes, bind to plasma proteins, and interact with its target receptors. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1] An optimal lipophilicity is crucial; while sufficient lipophilicity is required for membrane passage, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][1]

This technical guide provides an in-depth comparison of the lipophilicity of 5-indanol and its fluorinated analog, 4-fluoro-5-indanol. Through a detailed examination of their structural differences, a discussion of the theoretical underpinnings of fluorine's effect on lipophilicity, and comprehensive experimental protocols, this document aims to equip researchers with the knowledge to understand and predict the lipophilic behavior of similar molecular scaffolds.

Comparative Lipophilicity of 5-Indanol and 4-Fluoro-5-indanol

The introduction of a fluorine atom into a molecule can have a complex and often non-intuitive effect on its lipophilicity. While fluorine is the most electronegative element, which might suggest a decrease in lipophilicity due to increased polarity, the reality is more nuanced. The small size of the fluorine atom and the high stability of the carbon-fluorine bond can lead to an increase in lipophilicity by masking polar functional groups or by increasing the overall hydrophobic surface area of the molecule.[3]

| Compound | Molecular Structure | Calculated LogP (XLogP3) | Predicted Lipophilicity |

| 5-Indanol | [Insert Image of 5-Indanol Structure] | 2.4 | Moderately Lipophilic |

| 4-Fluoro-5-indanol | [Insert Image of 4-Fluoro-5-indanol Structure] | Estimated > 2.4 | More Lipophilic than 5-indanol |

Note: The LogP value for 4-fluoro-5-indanol is an estimation based on the principles of fluorine substitution. Experimental determination is recommended for a precise value.

Caption: Workflow for assessing the impact of fluorination on lipophilicity.

Experimental Determination of Lipophilicity

For a definitive comparison of the lipophilicity of 4-fluoro-5-indanol and 5-indanol, experimental determination of their LogP values is essential. The two most common and accepted methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional "gold standard" for LogP determination. It directly measures the partitioning of a compound between n-octanol and water.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is determined. The ratio of the concentrations is then used to calculate the LogP.

Step-by-Step Methodology:

-

Preparation of Solvents:

-

Pre-saturate n-octanol with water by shaking equal volumes of the two solvents for 24 hours, followed by separation.

-

Pre-saturate water with n-octanol in the same manner. This ensures that the volume of each phase does not change during the experiment.

-

-

Preparation of the Test Solution:

-

Accurately weigh a small amount of the test compound (e.g., 1-10 mg) and dissolve it in a known volume of the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a separatory funnel or a suitable vial, combine a known volume of the test solution in n-octanol with a known volume of the pre-saturated water (e.g., a 1:1 or 1:2 volume ratio).

-

Shake the mixture vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure equilibrium is reached. The optimal shaking time should be determined in preliminary experiments.

-

Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve for the compound in each solvent should be prepared beforehand.

-

-

Calculation of LogP:

-

Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in water]

-

The LogP is the logarithm to the base 10 of the partition coefficient: LogP = log10(P)

-

Causality Behind Experimental Choices:

-

Pre-saturation of solvents: This is critical to prevent volume changes in the two phases during the experiment, which would lead to inaccurate concentration measurements.

-

Choice of analytical method: The method must be sensitive and specific for the compound of interest and should be validated for linearity in both n-octanol and water.

-

Equilibration time: Insufficient shaking can lead to an underestimation of the amount of compound partitioning into the less-favored phase, resulting in an inaccurate LogP value.

Protocol 2: RP-HPLC Method for LogP Determination

The RP-HPLC method is a faster, more automated alternative to the shake-flask method. It determines lipophilicity based on the retention time of a compound on a nonpolar stationary phase.

Principle: A compound is injected onto a reversed-phase HPLC column (e.g., C18). The retention time of the compound is directly related to its lipophilicity; more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase and thus a longer retention time. By calibrating the system with a series of compounds with known LogP values, the LogP of an unknown compound can be determined.

Step-by-Step Methodology:

-

Preparation of Mobile Phase and Standards:

-

Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or a buffer). The exact composition will depend on the compounds being analyzed.

-

Prepare a set of at least five standard compounds with accurately known LogP values that bracket the expected LogP of the test compounds. Dissolve these standards and the test compounds in the mobile phase.

-

-

Chromatographic Conditions:

-

Equilibrate the RP-HPLC column (e.g., a C18 column) with the mobile phase at a constant flow rate.

-

Set the detector (e.g., UV detector) to a wavelength where all compounds can be detected.

-

-

Analysis:

-

Inject the standard solutions and the test compound solutions onto the HPLC system.

-

Record the retention time (tR) for each compound.

-

Determine the dead time (t0) of the system by injecting a non-retained compound (e.g., uracil).

-

-

Calculation of Capacity Factor (k'):

-

Calculate the capacity factor for each compound using the formula: k' = (tR - t0) / t0

-

-

Calibration and LogP Determination:

-

Plot a graph of the known LogP values of the standard compounds against their corresponding log(k') values.

-

Perform a linear regression analysis on the data to obtain a calibration curve.

-

Using the log(k') value of the test compound, determine its LogP from the calibration curve.

-

Causality Behind Experimental Choices:

-

Choice of stationary phase: A C18 column is a common choice as its long alkyl chains provide a good model for a lipophilic environment.

-

Mobile phase composition: The ratio of organic solvent to water influences the retention times. A higher percentage of organic solvent will lead to shorter retention times. The composition should be optimized to achieve good separation and reasonable run times.

-

Selection of standards: The standards should be structurally similar to the test compounds if possible, and their LogP values should cover a range that includes the expected LogP of the analytes to ensure the accuracy of the interpolation.

The following diagram outlines the experimental workflow for both the shake-flask and HPLC methods.

Caption: Experimental workflows for LogP determination.

Conclusion

The lipophilicity of a drug candidate is a critical parameter that must be carefully considered and optimized during the drug discovery process. The comparison between 5-indanol and 4-fluoro-5-indanol highlights the significant impact that subtle structural modifications, such as the introduction of a fluorine atom, can have on this property. While computational methods provide valuable initial estimates, experimental determination of LogP using robust methods like the shake-flask or RP-HPLC techniques is indispensable for obtaining accurate data. A thorough understanding of the theoretical principles governing lipophilicity, combined with rigorous experimental validation, will empower researchers to make more informed decisions in the design and development of new therapeutic agents with improved ADMET properties.

References

-

Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. [Link]

-

Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. University of Brighton. [Link]

-

Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]

-

Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

Martel, S., et al. (2013). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 53(9), 2359-2368. [Link]

-

Lombardo, F., et al. (2000). A new, more accurate predictor of the log P of neutral and ionizable compounds. Journal of Medicinal Chemistry, 43(15), 2922-2928. [Link]

-

Goetz, G. H., et al. (2019). Experimental lipophilicity for beyond Rule of 5 compounds. Future Drug Discovery, 1(2), FDD22. [Link]

-

Abu-Awwad, F. M. (2014). A QSAR Study of the Activity of Some Fluorinated Anesthetics. Der Pharma Chemica, 6(5), 212-220. [Link]

-

Molcode Ltd. (2010). QSAR model for Acute Toxicity (Inhalation) for fluorinated compounds. Molcode. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

-

Linclau, B., et al. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal, 22(3), 985-993. [Link]

-

ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E... ResearchGate. [Link]

-

Zafrani, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(1), 356-368. [Link]

-

Fedulova, I., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Martel, S., et al. (2013). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 53(9), 2359-2368. [Link]

-

Goetz, G. H., et al. (2019). Experimental lipophilicity for beyond Rule of 5 compounds. Future Drug Discovery, 1(2), FDD22. [Link]

-

Szymański, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3507. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. research.brighton.ac.uk [research.brighton.ac.uk]

Methodological & Application

Application Note: A Comprehensive Protocol for the O-Alkylation of 4-Fluoro-5-Indanol via Williamson Ether Synthesis

Abstract: This document provides a detailed protocol for the O-alkylation of 4-fluoro-5-indanol, a key transformation for synthesizing advanced intermediates in pharmaceutical research and drug development. The primary method detailed is the Williamson ether synthesis, a robust and versatile reaction for forming ether linkages.[1][2] This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, outlines characterization techniques, and provides a troubleshooting guide. The protocol is designed for researchers, medicinal chemists, and process development scientists seeking to synthesize O-alkylated indane derivatives efficiently and with high purity.

Introduction and Scientific Background

O-alkylated indanol derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an ether linkage at the 5-position of the indanol core can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.

The Williamson ether synthesis is the most common and reliable method for preparing such aromatic ethers.[1][3] The reaction proceeds via an SN2 mechanism, which involves two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 4-fluoro-5-indanol is deprotonated by a suitable base to form a nucleophilic phenoxide anion.[4][5]

-

Nucleophilic Substitution: The resulting phenoxide anion attacks an alkylating agent (typically a primary alkyl halide), displacing the leaving group to form the desired ether.[2][6]

The choice of base, solvent, and alkylating agent is critical for maximizing the yield of the O-alkylated product while minimizing potential side reactions, such as C-alkylation or elimination.[2][4] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the counter-ion of the base without solvating the phenoxide nucleophile, thereby enhancing its reactivity for O-alkylation.[2][4][6]

Reaction Scheme and Mechanism

The general scheme for the O-alkylation of 4-fluoro-5-indanol is presented below. The reaction involves the formation of a sodium or potassium phenoxide intermediate, which then reacts with an alkyl halide (R-X).

Caption: General reaction scheme for the Williamson ether synthesis of 4-fluoro-5-indanol.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the O-alkylation of 4-fluoro-5-indanol using sodium hydride as the base and a primary alkyl bromide as the alkylating agent.

3.1. Materials and Equipment

-

Reagents: 4-fluoro-5-indanol, Sodium hydride (NaH, 60% dispersion in mineral oil), Alkyl bromide (R-Br), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen or Argon gas inlet, Syringes, Ice-water bath, Separatory funnel, Rotary evaporator, Glassware for column chromatography, TLC plates (silica gel 60 F₂₅₄).

3.2. Step-by-Step Procedure

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-5-indanol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DMF (to make a 0.1-0.5 M solution) via syringe to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The mixture may effervesce.

-

Phenoxide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. This indicates the complete formation of the sodium phenoxide.

-

Alkylation: Add the alkyl bromide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 20-30% EtOAc in hexanes). The product should have a higher Rf value than the starting indanol.

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Data Summary and Workflow Visualization

4.1. Table of Reaction Parameters

| Parameter | Recommended Value/Reagent | Rationale / Notes |

| Stoichiometry | ||

| 4-Fluoro-5-indanol | 1.0 eq | Limiting reagent. |

| Base (e.g., NaH) | 1.1 - 1.2 eq | A slight excess ensures complete deprotonation of the phenol. |

| Alkylating Agent | 1.1 - 1.5 eq | A slight excess drives the reaction to completion. |

| Solvent | Anhydrous DMF, MeCN, or THF | Polar aprotic solvents are ideal for SN2 reactions on phenoxides.[2][4] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm from deprotonation. The reaction typically proceeds well at room temperature. |

| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the alkylating agent. Monitor by TLC. |

| Typical Yield | 75 - 95% | Yield is dependent on the substrate and purification efficiency. |

4.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the O-alkylation of 4-fluoro-5-indanol.

Alternative Protocol: Phase-Transfer Catalysis

For reactions using less expensive but heterogeneous base/solvent systems (e.g., NaOH in water/toluene), a phase-transfer catalyst (PTC) can be highly effective.[7][8] A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides.[9][10]

Brief Protocol:

-

Combine 4-fluoro-5-indanol, toluene, an aqueous solution of NaOH (e.g., 50% w/w), and a catalytic amount of TBAB (1-5 mol%).[11]

-

Add the alkyl halide and stir the biphasic mixture vigorously at a temperature between 50-80 °C.[11]

-

Monitor the reaction by TLC.

-

Upon completion, separate the layers and wash the organic phase with water and brine.

-

Dry, concentrate, and purify the product as described in the primary protocol.

Product Characterization

Confirm the identity and purity of the synthesized 4-fluoro-5-alkoxyindane using standard spectroscopic methods.

-

¹H NMR: Expect the disappearance of the phenolic -OH proton signal (typically a broad singlet). New signals corresponding to the protons of the newly introduced alkyl group (-O-R ) will appear, for example, a triplet around 4.0 ppm for an O-CH₂ group.

-

¹³C NMR: The carbon atom attached to the ether oxygen (C-O-R) will show a characteristic downfield shift. The fluorine atom will induce C-F coupling, resulting in doublets for the aromatic carbons near the fluorine substituent.

-

¹⁹F NMR: A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target product.

-

IR Spectroscopy: Disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting material and the appearance of a characteristic C-O-C ether stretching band (around 1250 cm⁻¹ and 1050 cm⁻¹).

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive base (NaH exposed to moisture).2. Wet solvent or glassware.3. Unreactive alkylating agent (e.g., alkyl chloride instead of bromide/iodide). | 1. Use fresh, high-quality NaH.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Use a more reactive alkyl bromide or iodide, or add a catalytic amount of NaI. |

| Formation of Side Products | 1. C-alkylation observed.2. Elimination product formed. | 1. Ensure a polar aprotic solvent (DMF, DMSO) is used. Protic solvents can promote C-alkylation.[4]2. Use a primary alkyl halide. Secondary and tertiary halides are prone to E2 elimination.[1][2] |

| Reaction Stalls | The alkylating agent is consumed or the base is neutralized. | Add an additional portion of the base and/or alkylating agent and continue monitoring. |

| Difficult Purification | 1. Product and starting material have similar Rf values.2. Residual DMF in the crude product. | 1. Optimize the chromatography eluent system; a shallow gradient may be required.2. Ensure thorough washing with water and brine during work-up to remove DMF. |

References

-

Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). PharmaXChange.info. [Link]

-

The scope of the O‐alkylation reaction. Reaction conditions: Phenol... - ResearchGate. (n.d.). ResearchGate. [Link]

- DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS - Google Patents. (n.d.).

-

A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22). SpringerLink. [Link]

-

An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (n.d.). ACS Publications. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Francis Academic Press. [Link]

-

Phenol ether - Wikipedia. (n.d.). Wikipedia. [Link]

-

Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum. (2024, February 13). Chemistry Stack Exchange. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]

-

CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

- 1. Phenol ether - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. francis-press.com [francis-press.com]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]

- 9. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. alfachemic.com [alfachemic.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Leveraging 4-Fluoro-5-Indanol in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-fluoro-5-indanol as a versatile scaffold in FBDD campaigns. We will explore the rationale behind its selection, detail robust protocols for primary and orthogonal screening, and outline synthetic strategies for hit-to-lead optimization.

Introduction: The Rationale for 4-Fluoro-5-Indanol in FBDD

The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[5] An ideal fragment possesses a molecular weight under 300 Da, high solubility, and a structural simplicity that allows for straightforward synthetic elaboration.[1][6] The indane scaffold is a "privileged" structure in medicinal chemistry, appearing in a range of biologically active natural products and synthetic compounds.[7][8]

The selection of 4-fluoro-5-indanol as a core fragment is underpinned by several key advantages:

-

Structural Rigidity and Defined Vectors: The bicyclic nature of the indanol core provides a rigid framework, which can reduce the entropic penalty upon binding to a target. This rigidity also presents well-defined vectors for synthetic elaboration, allowing chemists to systematically explore the chemical space around the core scaffold.[9]

-

Strategic Fluorination: The fluorine atom at the 4-position offers significant benefits. It can enhance binding affinity through favorable interactions with the target protein and improve metabolic stability.[10][11] Furthermore, the presence of the ¹⁹F atom provides a powerful handle for Nuclear Magnetic Resonance (NMR)-based screening methods.[12][13]

-

The Hydroxyl Group as a Key Interaction Point: The hydroxyl group at the 5-position serves as a crucial hydrogen bond donor and/or acceptor, providing a key anchoring point for binding to a wide range of protein targets.

The FBDD Workflow with 4-Fluoro-5-Indanol

A typical FBDD workflow involves several stages, from initial screening to hit validation and optimization. The unique properties of 4-fluoro-5-indanol make it amenable to a variety of biophysical techniques at each stage.

Caption: FBDD workflow using 4-fluoro-5-indanol.

Experimental Protocols: Screening and Validation

Due to the typically weak binding affinities of fragments (μM to mM range), sensitive biophysical techniques are required for their detection.[5][14]

Primary Screening: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening.[15][16] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[17]

Protocol: High-Throughput Thermal Shift Assay

-

Reagent Preparation:

-

Target Protein: Prepare a stock solution of the purified target protein at 0.2-0.4 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Fragment Stock: Prepare a 10 mM stock solution of 4-fluoro-5-indanol in 100% DMSO.

-

Fluorescent Dye: Prepare a 500X stock of SYPRO Orange dye in DMSO.

-

-

Assay Plate Setup (384-well PCR plate):

-

To each well, add 10 µL of the protein solution.

-

Add 0.2 µL of the fragment stock solution (final concentration 200 µM, 2% DMSO). Include DMSO-only wells as a negative control.

-

Add 0.2 µL of the 500X SYPRO Orange dye stock.

-

Seal the plate and centrifuge briefly to mix.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Determine the Tm for each well by fitting the data to a Boltzmann equation. The Tm is the temperature at the midpoint of the unfolding transition.

-

A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.[19]

-

| Fragment | Target Protein | ΔTm (°C) | Hit? |

| 4-fluoro-5-indanol | Kinase A | + 3.5 | Yes |

| Fragment X | Kinase A | + 0.2 | No |

| Fragment Y | Kinase A | - 0.5 | No |

| 4-fluoro-5-indanol | Protease B | + 2.8 | Yes |

Table 1: Example TSA data for 4-fluoro-5-indanol.

Orthogonal Screening and Affinity Determination

Hits from the primary screen should be validated using an orthogonal method to eliminate false positives.[20] Surface Plasmon Resonance (SPR) and NMR spectroscopy are powerful techniques for this purpose.[21][22]

SPR is a label-free technique that provides real-time kinetic and affinity data.[23][24]

Protocol: SPR-based Fragment Screening

-

Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

-

Immobilize the target protein to the desired level (typically 5,000-10,000 RU) via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

Use a reference flow cell with an immobilized irrelevant protein or a blocked surface to subtract non-specific binding.[25]

-

-

Binding Analysis:

-

Prepare a dilution series of 4-fluoro-5-indanol in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20, 2% DMSO). Concentrations typically range from 1 µM to 500 µM.

-

Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the change in response units (RU) over time.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Plot the steady-state response against the fragment concentration.

-

Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

-

| Fragment | Target Protein | Kd (µM) |

| 4-fluoro-5-indanol | Kinase A | 150 |

| 4-fluoro-5-indanol | Protease B | 275 |

Table 2: Example SPR affinity data for 4-fluoro-5-indanol.

The fluorine atom in 4-fluoro-5-indanol makes it an excellent candidate for ¹⁹F NMR-based screening, which is highly sensitive to the local chemical environment.[26]

Protocol: ¹⁹F Ligand-Observed NMR

-

Sample Preparation:

-

Prepare a solution of the target protein (10-50 µM) in a suitable deuterated buffer.

-

Prepare a separate solution of 4-fluoro-5-indanol (100-500 µM) in the same buffer.

-

Acquire a ¹⁹F NMR spectrum of 4-fluoro-5-indanol alone (reference spectrum).

-

Prepare a sample containing both the target protein and 4-fluoro-5-indanol.

-

-

Data Acquisition:

-

Acquire a ¹⁹F NMR spectrum of the protein-fragment mixture.

-

-

Data Analysis:

-

Compare the spectrum of the mixture to the reference spectrum.

-

Binding is indicated by changes in the ¹⁹F chemical shift, line broadening, or a decrease in signal intensity.[12] These changes confirm that the fragment is interacting with the protein.

-

Hit-to-Lead Optimization: Synthetic Elaboration

Once a validated hit like 4-fluoro-5-indanol is identified, the next step is to improve its potency and selectivity through synthetic chemistry.[2][9] The structure of 4-fluoro-5-indanol offers several vectors for chemical modification.

Caption: Synthetic vectors for 4-fluoro-5-indanol.

Protocol: Synthesis of a C2-Substituted Derivative

This protocol describes a general method for introducing substituents at the C2 position of the indanone precursor, which can then be reduced to the corresponding indanol.

-

Synthesis of 5-Fluoro-1-indanone:

-

This can be achieved via intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid using a strong acid like polyphosphoric acid or Eaton's reagent.[27]

-

-

Alkylation at the C2 Position:

-

To a solution of 5-fluoro-1-indanone in a suitable solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA) at -78 °C to generate the enolate.

-

Add an electrophile (e.g., methyl iodide, benzyl bromide) to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with saturated ammonium chloride solution and extract the product.

-

-

Reduction to the Indanol:

-

Dissolve the C2-substituted indanone in methanol.

-

Add sodium borohydride portion-wise at 0 °C.

-

Stir the reaction until completion (monitored by TLC).

-

Work up the reaction to yield the desired 4-fluoro-5-indanol derivative.

-

Conclusion

4-fluoro-5-indanol represents a highly valuable and versatile scaffold for fragment-based drug discovery. Its rigid structure, key hydrogen bonding moiety, and the presence of a fluorine atom for enhanced binding and NMR screening make it an excellent starting point for identifying novel inhibitors against a wide range of biological targets. The protocols outlined in this document provide a robust framework for researchers to effectively utilize this fragment in their FBDD campaigns, from initial hit identification through to synthetic optimization. The systematic application of these methodologies can significantly accelerate the path from a weakly binding fragment to a potent, drug-like lead compound.[1]

References

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025, November 19). Retrieved from [Link]

-

Navratilova, I., & Hopkins, A. L. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. Retrieved from [Link]

-

NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. (n.d.). Retrieved from [Link]

-

Kumar, A., & Singh, J. (2024, July 1). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Shraga, R., et al. (2021). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. Retrieved from [Link]

-

Lill, M. A. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

-

An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022, May 10). Retrieved from [Link]

-

Fragment HIT Identification in FBDD - CrystalsFirst. (2022, November 16). Retrieved from [Link]

-

Mortenson, P. N., & Murray, C. W. (n.d.). Fragment-based drug discovery: opportunities for organic synthesis. Royal Society of Chemistry. Retrieved from [Link]

-

Lepre, C. A. (n.d.). Practical aspects of NMR-based fragment screening. PubMed. Retrieved from [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2024, December 5). MDPI. Retrieved from [Link]

-

Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Fragment-Based Drug Discovery - Selvita. (n.d.). Retrieved from [Link]

-

Ciulli, A. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Progress in Biophysics and Molecular Biology. Retrieved from [Link]

-

The Thermal Shift Assay: A Powerful Tool to Analyze Proteins - Bitesize Bio. (2024, December 17). Retrieved from [Link]

-

Fragment screening by ligand observed nmr. (n.d.). Bruker. Retrieved from [Link]

-

Navratilova, I., & Hopkins, A. L. (2010, February 4). Fragment screening by surface plasmon resonance. ACS Publications. Retrieved from [Link]

-

Renaud, J., et al. (2009, April 15). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening. Retrieved from [Link]

-

Fragment-Based Screening Using Surface Plasmon Resonance Technology. (2025, November 11). ResearchGate. Retrieved from [Link]

-

Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. Retrieved from [Link]

-

Thermal‐shift assay for fragment library screening. (n.d.). ResearchGate. Retrieved from [Link]

-

Interrogating fragments using a protein thermal shift assay. (n.d.). The University of Queensland. Retrieved from [Link]

-

Thermal Shift Assays. (n.d.). Charles River. Retrieved from [Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023, July 12). MDPI. Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). SpringerLink. Retrieved from [Link]

-

Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (2024, May 28). ResearchGate. Retrieved from [Link]

-

cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI. Retrieved from [Link]

-

From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. (n.d.). CORE. Retrieved from [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

-

Fragment Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. Retrieved from [Link]

-

Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016, July 16). PubMed Central. Retrieved from [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020, March 20). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. (2025, April 19). ScienceDirect. Retrieved from [Link]

-

Design and Synthesis of Fluoro Analogues of Vitamin D. (2021, July 30). MDPI. Retrieved from [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023, April 22). MDPI. Retrieved from [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. (2020, August 5). Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. (n.d.). PubMed Central. Retrieved from [Link]

-

Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

-

Fragment-Based Drug Discovery. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

- 1. massbio.org [massbio.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 4. selvita.com [selvita.com]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. academic.oup.com [academic.oup.com]

- 15. criver.com [criver.com]

- 16. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. bitesizebio.com [bitesizebio.com]

- 19. researchgate.net [researchgate.net]

- 20. drughunter.com [drughunter.com]

- 21. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

- 22. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 23. scispace.com [scispace.com]

- 24. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Electrophilic Fluorination of 2,3-dihydro-1H-inden-5-ol

Abstract

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, capable of profoundly enhancing a compound's metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides a detailed technical overview and actionable protocols for the late-stage electrophilic fluorination of 2,3-dihydro-1H-inden-5-ol, a common scaffold in medicinal chemistry. We will conduct a comparative analysis of two premier N-F electrophilic fluorinating reagents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), detailing the underlying chemical principles, reaction mechanisms, and practical considerations for achieving optimal regioselectivity and yield. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate fluorine into complex phenolic substrates.

Introduction: The Imperative of Late-Stage Fluorination

The practice of "late-stage functionalization" has become a paradigm-shifting strategy in pharmaceutical development.[3][4] It allows for the structural diversification of complex molecules at a point in the synthesis where the core scaffold is already established, enabling rapid generation of analog libraries for structure-activity relationship (SAR) studies. Electrophilic aromatic substitution (SEAr) is a primary method for this, and the direct fluorination of electron-rich aromatic systems like phenols presents a unique set of challenges and opportunities.[5]

The hydroxyl group of a phenol is a powerful ortho-, para-directing activator. In the case of 2,3-dihydro-1H-inden-5-ol, this directs the incoming electrophile (a formal "F+" cation) to the C4 and C6 positions. Key challenges in this transformation include controlling the regioselectivity between these two positions, preventing over-fluorination, and mitigating side reactions such as dearomatization or oxidation.[5][6] This guide focuses on providing the practical expertise needed to navigate these challenges effectively.

Comparative Analysis of Premier Electrophilic Fluorinating Reagents

The development of stable, easy-to-handle N-F reagents has revolutionized electrophilic fluorination, making it accessible beyond specialized laboratories.[7][8] For the fluorination of activated aromatic rings like phenols, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are the most prominent and reliable choices.[9][10]

-

Selectfluor® (F-TEDA-BF₄): A dicationic salt of a DABCO derivative, Selectfluor® is a highly reactive and robust fluorinating agent.[11][12] It is a bench-stable, crystalline solid that is easy to handle, though it is a powerful oxidizing agent.[13][14] Its high reactivity allows for fluorination of even less-activated substrates and often results in shorter reaction times.[14]

-

N-Fluorobenzenesulfonimide (NFSI): NFSI is a neutral, crystalline solid that is also stable and easy to handle.[15][16] It is considered a milder fluorinating agent compared to Selectfluor®.[10][14] This reduced reactivity can be a significant advantage, often leading to higher selectivity for monofluorination and fewer oxidative side products, particularly with sensitive substrates.[14][17]

The choice between these two reagents is a critical decision based on the specific reactivity of the substrate and the desired outcome.

Data Presentation: Reagent Comparison

| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |

| Reactivity | High | Moderate |

| Typical Use Case | General purpose, fluorination of less reactive substrates. | Sensitive substrates, achieving high monofluorination selectivity. |

| Physical Form | Crystalline, colorless solid.[11] | Crystalline powder.[13] |

| Handling | Easy to handle, non-volatile, air and water tolerant.[11] | Easy to handle, stable crystalline solid.[18] |

| Common Solvents | Acetonitrile, DMF, Water.[12] | Acetonitrile, Dichloromethane, THF.[19] |

| Potential Side Reactions | Oxidation, over-fluorination.[11][17] | Can act as a nitrogen source in some side reactions.[16] |

The Mechanism: Electrophilic Aromatic Substitution on a Phenol

The fluorination of 2,3-dihydro-1H-inden-5-ol proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.[20] This rate-determining step forms a resonance-stabilized carbocation intermediate known as a Wheland complex or sigma complex.[21][22] A base (which can be the solvent or the counter-ion of the reagent) then abstracts a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the fluorinated product.[22]

Caption: General Mechanism of Phenol Fluorination.

Experimental Protocols

Safety First: Electrophilic fluorinating reagents are strong oxidizing agents and should be handled with extreme care in a well-ventilated chemical fume hood.[13][23] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with combustible materials.[13]

Protocol 1: Fluorination using Selectfluor®

This protocol is designed as a starting point for the fluorination of 2,3-dihydro-1H-inden-5-ol, leveraging the high reactivity of Selectfluor®.

Materials:

-

2,3-dihydro-1H-inden-5-ol (1.0 eq.)

-

Selectfluor® (1.1 eq.)

-

Anhydrous Acetonitrile (MeCN)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification supplies (EtOAc, brine, Na₂SO₄, silica gel)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-dihydro-1H-inden-5-ol (1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile (to make a ~0.1 M solution) and stir until the substrate is fully dissolved.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Selectfluor® (1.1 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% EtOAc in hexanes). The starting material should be consumed, and new, lower Rf spots corresponding to the fluorinated products should appear.

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Workup: Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the ortho-isomers and remove any unreacted starting material or byproducts.

Protocol 2: Fluorination using N-Fluorobenzenesulfonimide (NFSI)

This protocol offers a milder alternative, which may provide better selectivity and is suitable for more sensitive substrates.

Materials:

-

2,3-dihydro-1H-inden-5-ol (1.0 eq.)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 eq.)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

All other equipment and supplies as listed in Protocol 1.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-dihydro-1H-inden-5-ol (1.0 eq.) and NFSI (1.2 eq.).

-

Dissolution: Add anhydrous acetonitrile (to make a ~0.1 M solution) and stir.

-

Reaction: Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.

-

Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. Due to the lower reactivity of NFSI, longer reaction times are expected.

-

Workup & Purification: Once the starting material is consumed, follow the quenching, workup, and purification steps exactly as described in Protocol 1.

Caption: Reagent Selection Guide.

References

-

Electrophilic fluorination - Wikipedia. Wikipedia.

-

A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Benchchem.

-

Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Advances.

-

Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

-

Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry.

-

Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.

-

Propose a mechanism for the electrophilic fluorination of benzene with F - TEDA - BF4. Vaia.

-

Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.

-

Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research.

-

Deoxyfluorination. Hypha Discovery.

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules.

-

Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society.

-

Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.

-

Selectfluor - Wikipedia. Wikipedia.

-

Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps.

-

A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field. Benchchem.

-

Troubleshooting Guide: Overcoming Fluoride Elimination. Smolecule.

-

Electrophilic Fluorination with N-F Reagents. Organic Reactions.

-

Site selectivities in fluorination. UCL Discovery.

-

Electrophilic Fluorination. Bryn Mawr College.

-

Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.

-

Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. Molecules.

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.

-

SelectFluor. Enamine.

-

Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Angewandte Chemie International Edition.

-

para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science.

-

Practical Fluorination Chemistry. Fisher Scientific.

-

Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry.

-

N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Request PDF.

-

Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Arkivoc.

-

Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.

-

Deoxyfluorination of Phenols. Harvard DASH.

-

N-Fluorobenzenesulfonimide | 133745-75-2. TCI AMERICA.

-

Selectivity between ortho and para positions. OpenLearn.

-

N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal.

-

N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. brynmawr.edu [brynmawr.edu]

- 11. Selectfluor - Wikipedia [en.wikipedia.org]

- 12. SelectFluor - Enamine [enamine.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. N-Fluorobenzenesulfonimide | 133745-75-2 | TCI AMERICA [tcichemicals.com]

- 16. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. vaia.com [vaia.com]

- 21. researchgate.net [researchgate.net]

- 22. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 23. Fluorination - Wordpress [reagents.acsgcipr.org]

Precision Synthesis of Bioactive Scaffolds: Functionalization of 4-Fluoro-5-Indanol

Abstract

The incorporation of fluorine into saturated bicyclic systems represents a high-value strategy in modern medicinal chemistry, particularly for modulating metabolic stability and lipophilicity without altering steric bulk. 4-Fluoro-5-indanol (CAS 1260018-77-8) serves as a critical bioisostere for 5-indanol, offering blocked metabolism at the typically labile C4 position while modulating the pKa of the C5-hydroxyl group. This application note details the strategic derivatization of 4-fluoro-5-indanol into high-purity pharmaceutical intermediates, focusing on chemoselective etherification and controlled oxidation pathways essential for kinase inhibitor and GPCR ligand synthesis.

Strategic Analysis: The Fluorine Effect

Bioisosteric Rationale

In drug design, the indane scaffold is often employed as a rigidified analog of the phenethyl moiety. However, the electron-rich aromatic ring is susceptible to Phase I metabolism (hydroxylation) at the C4 and C6 positions.

-

Metabolic Blocking: Substitution at C4 with fluorine (

Å) effectively blocks CYP450-mediated oxidation while mimicking the steric profile of hydrogen ( -

Electronic Modulation: The strong inductive effect (

) of the fluorine atom at the ortho position increases the acidity of the C5-hydroxyl group.-

Implication: The pKa of 4-fluoro-5-indanol is approximately 8.5–9.0, compared to ~10.0 for unsubstituted indanol. This enhances the nucleophilicity of the corresponding phenoxide anion, facilitating milder alkylation conditions.

-

Common Pharmacophore Applications

-

Kinase Inhibitors: Used as the "head" group in ATP-competitive inhibitors (e.g., VEGFR-2 targets) where the indane ring fills the hydrophobic pocket.

-

GPCR Modulators: The 5-alkoxy-4-fluoroindane motif is frequently seen in melatonin receptor agonists and S1P1 receptor modulators.

Synthetic Pathways & Decision Logic

The utility of 4-fluoro-5-indanol diverges into two primary workflows: Retention of Oxidation State (Etherification) and Oxidation to Ketone (Indanone formation).

Workflow Visualization

Caption: Divergent synthetic workflows for 4-fluoro-5-indanol. Path A retains the oxygen for ether linkages; Path B modifies the core for amine introduction.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (The Linker Strategy)

Objective: Synthesis of 4-fluoro-5-(2-morpholinoethoxy)indane (Model for solubilized drug tails).

Rationale: Due to the enhanced acidity of the 4-fluoro phenol, Cesium Carbonate (

Materials:

-

4-Fluoro-5-indanol (1.0 eq)

-

4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

-

Cesium Carbonate (

) (2.5 eq) -

Solvent: Anhydrous DMF or Acetonitrile (ACN)

Step-by-Step Procedure:

-

Activation: Charge a reaction vessel with 4-fluoro-5-indanol (10 mmol) and anhydrous DMF (50 mL). Add

(25 mmol) in a single portion. -

Aging: Stir the suspension at 40°C for 30 minutes. Note: This ensures formation of the phenoxide species. A color change to slight yellow/orange is typical.

-

Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (12 mmol) portion-wise to control exotherm.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

-

Target Mass: Look for

.[1]

-

-

Work-up: Cool to room temperature. Pour into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Data Interpretation:

-

1H NMR (CDCl3): The methylene protons of the indane ring (C1, C2, C3) will remain distinct multiplets (approx. 2.0–2.9 ppm). The key diagnostic is the triplet for the new

group at ~4.1 ppm.

Protocol B: Oxidation to 4-Fluoro-5-Indanone

Objective: Accessing the ketone intermediate for subsequent reductive amination. Rationale: Direct oxidation of the alcohol to the ketone. While Jones Reagent is traditional, it is harsh and generates toxic Cr(VI) waste. We utilize IBX (2-Iodoxybenzoic acid) or PCC for milder, scalable conversion, or polymer-supported Chromic Acid for easier purification [2].

Materials:

-

4-Fluoro-5-indanol (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq) OR IBX (1.2 eq)

-

Celite (filter aid)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-fluoro-5-indanol (5 mmol) in anhydrous DCM (25 mL) under nitrogen atmosphere.

-

Oxidation: Add PCC (7.5 mmol) mixed with an equal weight of Celite (to prevent gumming).

-

Reaction: Stir at room temperature for 3–5 hours.

-

Validation: Monitor by TLC. The ketone is typically less polar than the alcohol.

-

-

Quench & Filter: Dilute with Diethyl Ether (50 mL). Filter the dark slurry through a pad of silica gel or Celite. Wash the pad thoroughly with Ether.

-

Concentration: Evaporate solvents under reduced pressure to yield the crude 4-fluoro-5-indanone.

-

Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the high crystallinity of indanones.

Critical Quality Attribute (CQA):

-

IR Spectroscopy: Disappearance of the broad O-H stretch (3200-3400

) and appearance of a sharp Carbonyl (C=O) stretch at ~1710

Analytical Specifications

To ensure the integrity of intermediates generated from 4-fluoro-5-indanol, the following specifications are recommended for QC release:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale beige solid |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |

| Identity | 19F-NMR | Singlet at approx -130 to -140 ppm (dependent on solvent) |

| Residual Solvent | GC-HS | DMF < 880 ppm, DCM < 600 ppm |

| Water Content | Karl Fischer | < 0.5% w/w |

References

-

Priya, A., et al. (2025).[2] Fluorine in drug discovery: Role, design and case studies.[2][3] International Journal of Pharmacy. Link

-

Hawkins, K. (2022).[4][5] Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation. Sacred Heart University Scholar. Link

-

Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals.[2][3][6][7][8] ACS Omega / PMC. Link

-

Bhide, R. S., et al. (2006).[9] Discovery and preclinical studies of VEGFR-2 inhibitors.[9] Journal of Medicinal Chemistry. Link

-

AGC Chemicals. (2024). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing.[10]Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. DigitalCommons@SHU - Academic Festival: Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation [digitalcommons.sacredheart.edu]

- 5. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 6. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agcchem.com [agcchem.com]

Application Notes and Protocols for the Functionalization of the Indane Ring in 4-Fluoro-5-indanol

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the aromatic ring in 4-fluoro-5-indanol. The indane scaffold is a privileged structural motif in medicinal chemistry, and the strategic introduction of substituents can significantly modulate the pharmacological properties of indane-based compounds.[1] This document details field-proven protocols for key transformations, including electrophilic aromatic substitution and ortho-directed metallation, with a focus on the directing effects of the fluorine and hydroxyl groups. The causality behind experimental choices, detailed step-by-step methodologies, and data interpretation are presented to equip researchers in drug discovery and development with the practical knowledge to effectively utilize this versatile building block.

Introduction: The Strategic Importance of 4-Fluoro-5-indanol

The indane ring system is a core component of numerous biologically active molecules and approved pharmaceuticals.[2] The incorporation of a fluorine atom, a common strategy in medicinal chemistry, can enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] 4-Fluoro-5-indanol, with its unique substitution pattern, presents a valuable starting point for the synthesis of novel therapeutic agents. The hydroxyl and fluoro substituents not only influence the molecule's intrinsic biological activity but also direct the regioselectivity of further chemical modifications on the aromatic ring. Understanding and controlling these directing effects are paramount for the efficient synthesis of target molecules.

This guide will explore two primary avenues for the functionalization of the 4-fluoro-5-indanol core: Electrophilic Aromatic Substitution (SEAr) and Directed ortho-Lithiation. For each, we will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the expected outcomes and characterization techniques.

Foundational Chemistry: Understanding Substituent Effects

The reactivity and regioselectivity of electrophilic aromatic substitution on the 4-fluoro-5-indanol ring are governed by the electronic properties of the existing substituents: the hydroxyl (-OH) group and the fluorine (-F) atom.

-

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and an ortho, para-director.[4] It donates electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack.[4][5] This activation is most pronounced at the positions ortho and para to the hydroxyl group.

-

Fluorine Atom (-F): Fluorine is an electronegative atom and is generally considered a deactivating group due to its inductive electron-withdrawing effect.[6] However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[6]

In 4-fluoro-5-indanol, the positions ortho and para to the strongly activating hydroxyl group are C6 and C4, respectively. The position ortho to the fluorine atom is C3 (on the aliphatic ring) and C5. The interplay of these directing effects will dictate the primary sites of functionalization.

Electrophilic Aromatic Substitution (SEAr) Protocols

Electrophilic aromatic substitution is a fundamental reaction for introducing a wide range of functional groups onto an aromatic ring.[4] The mechanism involves the attack of the electron-rich aromatic ring on an electrophile, followed by the restoration of aromaticity.[5][7]

Bromination of 4-Fluoro-5-indanol

This protocol describes the selective bromination of 4-fluoro-5-indanol, a key transformation for introducing a handle for further cross-coupling reactions. The hydroxyl group's strong directing effect is expected to favor substitution at the C6 position.

Experimental Workflow: Bromination

Caption: Workflow for the bromination of 4-fluoro-5-indanol.

Protocol 1: Synthesis of 6-Bromo-4-fluoro-5-indanol

| Parameter | Value | Notes |

| Starting Material | 4-Fluoro-5-indanol | 1.0 g, 1.0 equiv. |

| Reagent | N-Bromosuccinimide (NBS) | 1.1 equiv. |

| Solvent | Acetonitrile (MeCN) | 20 mL |

| Temperature | 0 °C to room temperature | Gradual warming allows for controlled reaction. |

| Reaction Time | 2-4 hours | Monitor by Thin Layer Chromatography (TLC). |

| Work-up | 1. Quench with aq. Na2S2O3. 2. Extract with Ethyl Acetate (3 x 20 mL). 3. Wash with brine, dry over Na2SO4. 4. Concentrate in vacuo. | The thiosulfate solution quenches any remaining bromine. |

| Purification | Silica gel column chromatography | Eluent: Hexanes/Ethyl Acetate gradient. |

| Expected Yield | 85-95% | |

| Characterization | ¹H NMR, ¹³C NMR, MS | Confirm regioselectivity and purity. |

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and convenient source of electrophilic bromine, minimizing the formation of over-brominated byproducts that can occur with liquid bromine.

-

Acetonitrile (MeCN): This polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the ionic reaction mechanism without participating in the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halogen, such as bromine, onto the indane ring opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions.[8][9] These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[10][11]

Suzuki-Miyaura Coupling of 6-Bromo-4-fluoro-5-indanol

This protocol details the Suzuki-Miyaura coupling of the previously synthesized 6-bromo-4-fluoro-5-indanol with a boronic acid to introduce a new aryl or alkyl group at the C6 position.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Synthesis of 6-Phenyl-4-fluoro-5-indanol

| Parameter | Value | Notes |

| Starting Material | 6-Bromo-4-fluoro-5-indanol | 1.0 equiv. |

| Reagent | Phenylboronic acid | 1.2 equiv. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 0.05 equiv. |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 equiv. |

| Solvent | Toluene/Ethanol/Water (4:1:1) | 10 mL |

| Temperature | 90 °C | |

| Reaction Time | 12-16 hours | Monitor by TLC or LC-MS. |

| Work-up | 1. Cool to rt. 2. Dilute with water and extract with EtOAc. 3. Wash with brine, dry over Na₂SO₄. 4. Concentrate in vacuo. | |

| Purification | Silica gel column chromatography | Eluent: Hexanes/Ethyl Acetate gradient. |

| Expected Yield | 70-85% | |

| Characterization | ¹H NMR, ¹³C NMR, MS | Confirm the formation of the biaryl bond. |

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[12]

-

Base: The base is required to activate the boronic acid for the transmetalation step.[12] Potassium carbonate is a common and effective choice.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants.

Directed ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[13] It utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.[14] In 4-fluoro-5-indanol, both the hydroxyl and fluoro groups can potentially direct lithiation. However, the hydroxyl group is acidic and will be deprotonated first. The resulting lithiated alkoxide is a powerful ortho-directing group.

ortho-Lithiation and Silylation of 4-Fluoro-5-indanol

This protocol describes the ortho-lithiation of 4-fluoro-5-indanol followed by quenching with an electrophile, in this case, trimethylsilyl chloride, to introduce a silyl group at the C6 position.

Experimental Workflow: Directed ortho-Lithiation

Caption: Workflow for directed ortho-lithiation and electrophilic quench.

Protocol 3: Synthesis of 4-Fluoro-6-(trimethylsilyl)-5-indanol

| Parameter | Value | Notes |

| Starting Material | 4-Fluoro-5-indanol | 1.0 equiv. |

| Reagent | n-Butyllithium (n-BuLi) | 2.2 equiv. (in hexanes) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | 15 mL |

| Temperature | -78 °C | Essential to prevent side reactions. |

| Reaction Time | 1 hour (for lithiation) | |

| Electrophile | Trimethylsilyl chloride (TMSCl) | 1.5 equiv. |

| Work-up | 1. Quench with saturated aqueous NH₄Cl. 2. Extract with diethyl ether (3 x 15 mL). 3. Wash with brine, dry over MgSO₄. 4. Concentrate in vacuo. | |

| Purification | Silica gel column chromatography | Eluent: Hexanes/Ethyl Acetate gradient. |

| Expected Yield | 60-75% | |

| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | Confirm the position of the silyl group. |

Causality Behind Experimental Choices:

-

n-Butyllithium (n-BuLi): A strong organolithium base is required to deprotonate the aromatic C-H bond. Two equivalents are used to first deprotonate the hydroxyl group and then the aromatic ring.

-

Anhydrous THF: The reaction must be carried out under strictly anhydrous and inert conditions as organolithium reagents are highly reactive towards water and oxygen.

-

Low Temperature (-78 °C): Low temperatures are crucial to control the reactivity of the organolithium species and prevent unwanted side reactions or decomposition.[15]

Data Interpretation and Characterization

The successful functionalization of 4-fluoro-5-indanol must be confirmed through rigorous spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of new signals in the aromatic region and changes in the coupling patterns of the existing aromatic protons will confirm the introduction of a new substituent. For example, in the bromination product, the disappearance of a proton signal and changes in the coupling constants of the remaining aromatic protons will be observed.

-